Pan-Spectrum β-Lactamase Inhibition: Taniborbactam's Unique Activity Against Both Serine and Metallo-β-Lactamases
Taniborbactam is the first and only β-lactamase inhibitor in late-stage clinical development to demonstrate direct, potent inhibition of both serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), including NDM and VIM. This contrasts sharply with the leading alternatives, avibactam, vaborbactam, and relebactam, which are inactive against MBLs [1]. This pan-spectrum activity is a direct result of its unique bicyclic boronate pharmacophore and is a primary driver of its superior clinical efficacy [2].
| Evidence Dimension | Spectrum of β-lactamase inhibition |
|---|---|
| Target Compound Data | Active against serine β-lactamases (classes A, C, D) and metallo-β-lactamases (class B, including NDM and VIM) |
| Comparator Or Baseline | Avibactam, vaborbactam, relebactam: Active against serine β-lactamases only; inactive against metallo-β-lactamases |
| Quantified Difference | Taniborbactam is active against NDM and VIM; comparators are inactive |
| Conditions | In vitro enzyme inhibition assays and microbiological susceptibility testing [1] |
Why This Matters
This is the primary differentiator; for research targeting MBL-producing pathogens (a WHO critical priority), taniborbactam is the only relevant comparator to other developmental MBL inhibitors.
- [1] Karaiskos I, Giamarellou H, Daikos GL, et al. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. Antibiotics (Basel). 2025;14(5):528. View Source
- [2] Hamrick JC, Docquier JD, Uehara T, et al. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. J Med Chem. 2019;62(6):2789-2801. View Source
